molecular formula C11H15N3O2 B15300636 benzyl N-(2-carbamimidoylethyl)carbamate

benzyl N-(2-carbamimidoylethyl)carbamate

Cat. No.: B15300636
M. Wt: 221.26 g/mol
InChI Key: AETJSDMTBGUDEH-UHFFFAOYSA-N
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Description

Benzyl N-(2-carbamimidoylethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-carbamimidoylethyl)carbamate typically involves the reaction of benzyl chloroformate with ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by recrystallization from an appropriate solvent.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound with high purity. The use of automated reactors and real-time monitoring of reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-carbamimidoylethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include benzylamine, ethylenediamine derivatives, and various substituted carbamates .

Scientific Research Applications

Benzyl N-(2-carbamimidoylethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-(2-carbamimidoylethyl)carbamate involves the formation of stable carbamate bonds with amines. This stability allows the compound to protect amine groups during chemical reactions, preventing unwanted side reactions. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(2-carbamimidoylethyl)carbamate is unique due to its combination of the benzyl protecting group and the ethylenediamine backbone. This combination provides specific reactivity and stability, making it particularly useful in synthetic chemistry and biochemical applications .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

benzyl N-(3-amino-3-iminopropyl)carbamate

InChI

InChI=1S/C11H15N3O2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,12,13)(H,14,15)

InChI Key

AETJSDMTBGUDEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=N)N

Origin of Product

United States

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